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molecular formula C4H9ClN2 B1350682 Cyclopropanecarboximidamide Hydrochloride CAS No. 57297-29-7

Cyclopropanecarboximidamide Hydrochloride

Cat. No. B1350682
M. Wt: 120.58 g/mol
InChI Key: JRYOZJIRAVZGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198442B2

Procedure details

A 500-mL jacketed reactor equipped with a pH meter, temperature probe and metering addition funnel was charged with denatured ethanol (contained 5% 2-propanol, 30 mL) and water (150 mL). The reaction mixture was stirred while diethyl oxalacetate sodium salt (70 g, 0.33 mol) was added over 10 minutes. A solution of 25% aqueous NaOH (14 g, 56 mL, 0.35 mol) was metered into the stirring vortex over 1 h while maintaining the temperature in a range of 25 to 30 ° C. The reaction mixture was stirred for an additional 30 minutes at 30 ° C., and cyclopropanecarboximidamide monohydrochloride (32 wt % solution in water, 32 g, 0.267 mol) was added. A solution of 25% aqueous NaOH (31 g, 0.19 mol) was added at a temperature ranging from 30 to 35 ° C. over about 1 h so as to maintain the pH in the range of 10.5-11.5. Then the resulting orange mixture was gradually heated to 60 ° C. over a period of 1 h and held at the same temperature for additional 30 minutes. The reaction mixture was cooled to 45-50 ° C., and hydrochloric acid (37 wt. % in water, 50 mL, 0.60 mol) was added over 1 h at about 45 ° C. (CAUTION: foaming) until the pH reached to about 1.5. The reaction mixture was cooled to 5 ° C. and filtered. The resulting wet cake was washed with water (3×20 mL), suction-dried, and dried in a vacuum-oven at 70 ° C. for 16 h to afford 42 g (85% yield) of the title compound as a beige solid (97% purity by HPLC assay) decomposing at 235-236 ° C.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[CH:18]1([C:21](=[NH:23])[NH2:22])[CH2:20][CH2:19]1.Cl>O.C(O)C>[CH:18]1([C:21]2[NH:23][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:22]=2)[CH2:20][CH2:19]1 |f:0.1,2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
Cl.C1(CC1)C(N)=N
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 30 minutes at 30 ° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a pH meter, temperature probe and metering addition funnel
ADDITION
Type
ADDITION
Details
was added over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
ranging from 30 to 35 ° C. over about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the pH in the range of 10.5-11.5
TEMPERATURE
Type
TEMPERATURE
Details
Then the resulting orange mixture was gradually heated to 60 ° C. over a period of 1 h
Duration
1 h
WAIT
Type
WAIT
Details
held at the same temperature for additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 45-50 ° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5 ° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting wet cake was washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven at 70 ° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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